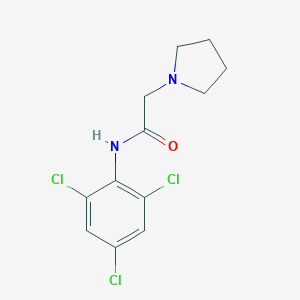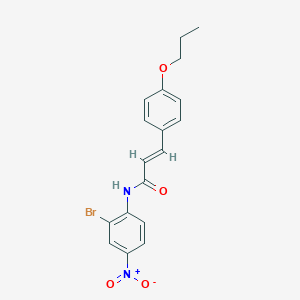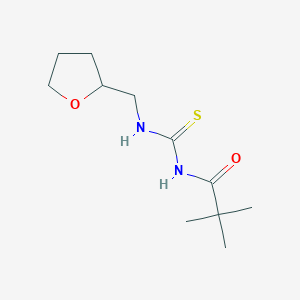
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mechanism of Action
TPCA-1 inhibits the activity of NF-κB by binding to the IKK-β kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKK-β, TPCA-1 prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
Inhibition of NF-κB activity by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. TPCA-1 has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TPCA-1 has been shown to reduce the severity of colitis in mice by reducing inflammation and promoting tissue repair.
Advantages and Limitations for Lab Experiments
TPCA-1 has several advantages for lab experiments. TPCA-1 is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 has been extensively studied, and its mechanism of action is well understood. However, TPCA-1 also has some limitations for lab experiments. TPCA-1 may have off-target effects, and its specificity for IKK-β may vary depending on the experimental conditions.
Future Directions
There are several future directions for the study of TPCA-1. TPCA-1 has shown promising results in preclinical studies for various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of TPCA-1 in clinical trials. Additionally, the development of more selective inhibitors of IKK-β may improve the specificity and efficacy of NF-κB inhibition. Finally, the combination of TPCA-1 with other therapies may enhance its therapeutic potential.
Synthesis Methods
The synthesis of TPCA-1 involves the reaction of 2,4,6-trichlorobenzoyl chloride with pyrrolidine followed by the reaction with N-acetylanthranilic acid. The final product is obtained after purification by column chromatography. The purity of TPCA-1 can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. TPCA-1 has been shown to inhibit the activity of NF-κB, which is a critical regulator of inflammation and immune responses. Inhibition of NF-κB activity by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
properties
Product Name |
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide |
|---|---|
Molecular Formula |
C12H13Cl3N2O |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C12H13Cl3N2O/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,18) |
InChI Key |
OAPAUTGQRCRPIK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)

![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)
![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
![Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate](/img/structure/B241547.png)